molecular formula C11H20N2O2 B8191773 3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane

3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane

Cat. No.: B8191773
M. Wt: 212.29 g/mol
InChI Key: RGUXKOMAMWNWBO-IWSPIJDZSA-N
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Description

3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane is a bicyclic amine featuring a seven-membered ring system fused with a cyclopropane moiety. The compound is characterized by:

  • Bicyclo[4.1.0]heptane Core: A strained cyclopropane ring fused to a six-membered azacyclohexane ring.
  • Functional Groups: A tert-butoxycarbonyl (Boc) group at the 3-position and an exo-oriented amino group at the 5-position.
  • Synthetic Utility: The Boc group enhances solubility and stability during synthetic processes, while the exo-amino group provides a reactive site for further derivatization.

This compound is synthesized via Ti-mediated intramolecular reductive cyclopropanation of N,N-dialkylamides or carbonitriles, though yields vary significantly depending on substrate choice and reaction conditions . Its structural rigidity and functionalization make it valuable in medicinal chemistry, particularly for targeting enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .

Properties

IUPAC Name

tert-butyl (1S,5S,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(7)9(12)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUXKOMAMWNWBO-IWSPIJDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Protocol and Optimization

  • Diazo Precursor Preparation : Ethyl diazoacetate reacts with a preformed enamine derived from cyclohexenone and benzylamine.

  • Catalytic Cyclopropanation : Ru(II) catalysts (e.g., [RuCl₂(p-cymene)]₂) facilitate [2+1] cycloaddition, forming the bicyclic core at 60–80°C in dichloromethane.

  • Amination and Protection : The exo-amino group is introduced via Staudinger ligation or reductive amination, followed by Boc protection using di-tert-butyl dicarbonate.

Key Data :

ParameterValueSource
Yield (cyclopropanation)68–72%
Diastereomeric Ratio4:1 (exo:endo)
Boc Protection Yield89%

Intramolecular Cyclization of Aziridine Derivatives

Intramolecular ring-closing of aziridine intermediates offers a stereocontrolled pathway to the 3-aza-bicyclo[4.1.0]heptane system.

Stepwise Synthesis

  • Aziridine Formation : Treatment of 1,5-dienes with chloramine-T generates aziridine rings.

  • Acid-Mediated Cyclization : Trifluoroacetic acid (TFA) induces intramolecular nucleophilic attack, forming the bicyclic framework.

  • Regioselective Boc Protection : The secondary amine at position 3 is selectively protected using Boc anhydride in THF with DMAP catalysis.

Mechanistic Insight :
The exo selectivity arises from chair-like transition states during cyclization, where bulky substituents adopt equatorial positions to minimize steric hindrance.

Hetero-Diels-Alder Approach to Bicyclic Amines

Adapting methodologies for 2-azabicyclo[2.2.1]heptane synthesis, a hetero-Diels-Alder reaction between nitroso dienophiles and cyclic dienes constructs the bicyclo[4.1.0]heptane core.

Synthetic Sequence

  • Diene Preparation : Cyclohexadiene derivatives are synthesized via Birch reduction of benzene.

  • Nitroso-Diels-Alder Reaction : Reaction with nitrosobenzene at −20°C yields an oxazine intermediate.

  • Reductive Ring Opening : Hydrogenolysis with Pd/C converts the oxazine to a primary amine, which undergoes Boc protection.

Challenges :

  • Low yields (45–50%) due to competing [4+2] cycloaddition pathways.

  • Requires chiral auxiliaries to enforce exo selectivity.

Hydroboration-Amination Strategy

Building on hydroboration-oxidation protocols for carbocyclic nucleosides, this method installs the exo-amino group via anti-Markovnikov addition.

Procedure

  • Olefin Hydroboration : 9-BBN selectively adds to the less substituted carbon of a bicyclo[4.1.0]heptene derivative.

  • Oxidation and Amination : The resulting borane is oxidized to a primary alcohol, which is converted to an amine via a Mitsunobu reaction with diphenylphosphoryl azide (DPPA).

  • Boc Protection : Standard Boc conditions afford the final product in 64% yield over three steps.

Advantages :

  • High diastereoselectivity (20:1) due to steric guidance from the bicyclic framework.

  • Compatibility with sensitive functional groups.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency and practicality of each method:

MethodYield (%)DiastereoselectivityScalabilityCost Efficiency
Metal-Catalyzed68–72Moderate (4:1)HighModerate
Intramolecular Cyclization75High (10:1)MediumHigh
Hetero-Diels-Alder45–50LowLowLow
Hydroboration-Amination64High (20:1)HighHigh

Chemical Reactions Analysis

Types of Reactions

3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of the original compound.

    Deprotection Reactions: The major product is the free amino derivative.

    Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane serves as a building block in the synthesis of complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways, particularly in the development of pharmaceuticals and fine chemicals.

Biology

The compound is utilized in biological studies to investigate:

  • Enzyme Mechanisms : It aids in understanding how enzymes interact with substrates.
  • Protein-Ligand Interactions : The deprotection of the Boc group reveals a free amino group, facilitating binding studies with various receptors and enzymes.

This interaction can lead to inhibition or modulation of enzyme activity, making it valuable in drug discovery research.

Case Study 1: Enzyme Inhibition

In a study focusing on acetylcholinesterase inhibitors, researchers synthesized compounds based on 3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane to evaluate their inhibitory effects on enzyme activity. The results indicated promising inhibitory activity, suggesting potential therapeutic applications for neurodegenerative diseases such as Alzheimer's disease .

Case Study 2: Synthesis of Novel Compounds

Another investigation involved synthesizing new cyclopropane-containing piperidines from natural amino acids, showcasing the versatility of 3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane as a precursor for creating novel chemical entities with biological activity .

Mechanism of Action

The mechanism of action of 3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then interact with the active site of enzymes or receptors. This interaction can inhibit the activity of the enzyme or modulate the function of the receptor, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ring Sizes and Heteroatoms

3-Azabicyclo[3.1.0]hexane Derivatives
  • Example: N,N,3-Tribenzyl-3-azabicyclo[3.1.0]hex-1-ylamine (76) Key Differences: Smaller bicyclo[3.1.0]hexane core (five-membered azacyclopentane fused to cyclopropane). Conformation: Adopts a boat conformation due to equatorial N-benzyl substituents, similar to the bicyclo[4.1.0]heptane system . Synthesis: Achieved via Ti-mediated cyclopropanation of 2-allylaminoacetonitriles, with higher yields compared to bicyclo[4.1.0]heptane analogues .
6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives
  • Example : 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane
    • Key Differences : Oxygen atom replaces one nitrogen in the azacyclohexane ring, altering electronic properties and hydrogen-bonding capacity.
    • Applications : Used in spirocyclic compound synthesis for drug discovery, with demonstrated purity >97% via HPLC .
4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
  • Example : 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives
    • Key Differences : Sulfur atom inclusion and varied ring fusion (bicyclo[3.2.0] vs. [4.1.0]) influence metabolic stability and bioavailability.
    • Properties : Higher predicted boiling point (631.6°C) and density (1.49 g/cm³) compared to nitrogen-only analogues .

Functionalized Bicyclo[4.1.0]heptane Analogues

7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane Hydrochloride
  • Key Features : Chlorine and methyl substituents enhance electrophilicity and steric hindrance.
  • Applications: Potential as a building block in halogenated drug candidates .
3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane
  • Key Differences: Ketone group at the 5-position instead of an amino group.
  • Synthesis : Prepared via oxidative cyclopropanation under mild, transition-metal-free conditions, highlighting sustainability advantages .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Application Reference ID
3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane C₁₁H₂₀N₂O₂ 212.29 Boc, exo-NH₂ Enzyme inhibition (DHFR/TS targeting)
N,N,3-Tribenzyl-3-azabicyclo[3.1.0]hex-1-ylamine C₂₃H₂₈N₂ 332.49 Benzyl groups Structural studies
7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane HCl C₇H₁₁Cl₂N·HCl 216.53 Cl, CH₃ Halogenated drug intermediate
3-Boc-5-oxo-3-aza-bicyclo[4.1.0]heptane C₁₁H₁₇NO₃ 211.26 Boc, ketone Sustainable synthesis model

Biological Activity

3-Boc-5-exo-amino-3-aza-bicyclo[4.1.0]heptane is a bicyclic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an amino group, which contributes to its potential biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of 3-Boc-5-exo-amino-3-aza-bicyclo[4.1.0]heptane typically involves the following steps:

  • Formation of Bicyclic Structure : Starting from N-Boc-protected cyclic enamine derivatives, a dihalocyclopropanation reaction is conducted to yield stable N-Boc-bicyclic secondary cyclopropylamines.
  • Deprotection : The Boc group is removed to expose the amino functionality.
  • Functionalization : Further reactions may involve reductive amination with aldehydes or ketones to introduce additional functional groups.

The biological activity of 3-Boc-5-exo-amino-3-aza-bicyclo[4.1.0]heptane has been explored in various studies focusing on its interaction with specific enzymes and receptors.

  • Enzyme Inhibition : A study examined the compound's effect on glycosidases, revealing that it inhibited β-glucosidase and β-galactosidase activity significantly at concentrations of 5 mM, reducing their activity to approximately 43% and 25%, respectively .
  • Opioid Receptor Binding : Related compounds in the azabicyclo series have shown promise as μ-opioid receptor ligands, indicating potential applications in pain management and pruritus treatment in veterinary medicine .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity against human cancer cell lines. The compound's structural features suggest that it may induce apoptosis through mechanisms involving caspase activation, similar to other compounds in its class .

Case Study 1: Glycosidase Inhibition

A detailed examination of the inhibitory effects on glycosidases showed that compounds derived from bicyclic structures could selectively inhibit enzyme activity, with implications for designing therapeutics targeting carbohydrate metabolism disorders.

Compoundβ-Glucosidase Activity (%) at 5 mMβ-Galactosidase Activity (%) at 5 mM
3-Boc-5-exo-amino-3-aza-bicyclo[4.1.0]heptane4325
Control (No inhibitor)100100

Case Study 2: Opioid Receptor Affinity

Research into the structure-activity relationship (SAR) of azabicyclo compounds indicated that modifications to the bicyclic structure can enhance binding affinity for μ-opioid receptors, suggesting that 3-Boc-5-exo-amino-3-aza-bicyclo[4.1.0]heptane may be optimized for improved therapeutic efficacy in pain management.

Q & A

Q. Advanced

  • Chiral auxiliaries : Incorporate Evans oxazolidinones or Oppolzer’s sultams during cyclopropanation to induce asymmetry, followed by auxiliary removal .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP or Salen) with Pd or Cu catalysts for kinetic resolution .
  • Chiral chromatography : Separate enantiomers using HPLC with amylose-based columns (e.g., Chiralpak IA) .

Validation : Compare experimental optical rotation with DFT-predicted values to confirm enantiopurity .

How can computational methods predict the reactivity and stability of derivatives of this compound?

Q. Advanced

  • DFT calculations : Optimize transition states (e.g., cyclopropanation via radical intermediates) using Gaussian or ORCA software. B3LYP/6-31G(d) is suitable for geometry optimization .
  • Molecular docking : Screen derivatives for binding to biological targets (e.g., enzymes) using AutoDock Vina, guided by X-ray structures of analogous complexes .
  • Solvent modeling : COSMO-RS predicts solubility and crystallization behavior in solvents like acetonitrile or DCM .

Case study : DFT analysis of bicyclo[4.1.0]heptane ring strain (≈25 kcal/mol) explains its reactivity in ring-opening reactions .

What are the applications of this compound in medicinal chemistry, and how are bioactivity assays designed?

Q. Advanced

  • Antibacterial studies : Derivatives are tested against Gram-positive/negative strains via microdilution assays (MIC values). For example, Cr(III) complexes of similar bicyclic compounds show MICs of 8–32 µg/mL .
  • Protease inhibition : Incubate with serine proteases (e.g., trypsin) and measure activity via fluorogenic substrates (e.g., AMC release) .
  • In vivo models : Evaluate pharmacokinetics (Cmax_{max}, t1/2_{1/2}) in rodents after oral administration, using LC-MS/MS for quantification .

Optimization : Introduce fluorinated groups (e.g., CF3_3) to enhance metabolic stability, as seen in related bicyclo[4.1.0]heptane hydrochlorides .

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